4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine
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Overview
Description
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine is a chemical compound with the molecular formula C14H19NO. It is a morpholine derivative where the morpholine ring is substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylamine with morpholine under specific conditions. One common method includes:
Starting Materials: 5,6,7,8-tetrahydronaphthalen-2-ylamine and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can yield tetrahydronaphthalen-2-yl derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the morpholine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalenone derivatives, while substitution reactions can produce a variety of morpholine derivatives with different functional groups .
Scientific Research Applications
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antidiabetic agents
Materials Science: This compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to various receptors, including retinoic acid receptors (RARs) and other nuclear receptors.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ylamine: A precursor in the synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine.
2-Naphthalenamine, 5,6,7,8-Tetrahydro-: Another related compound with similar structural features.
4-{[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid: A compound with a similar tetrahydronaphthalenyl group but different functional groups.
Uniqueness
This compound is unique due to its specific combination of the morpholine ring and the tetrahydronaphthalenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
56003-62-4 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)morpholine |
InChI |
InChI=1S/C14H19NO/c1-2-4-13-11-14(6-5-12(13)3-1)15-7-9-16-10-8-15/h5-6,11H,1-4,7-10H2 |
InChI Key |
GYLYMKVHLTZQOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)N3CCOCC3 |
Origin of Product |
United States |
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